Technical Whitepaper: Asymmetric Synthesis & Process Optimization of 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine
Technical Whitepaper: Asymmetric Synthesis & Process Optimization of 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine
This technical guide details the synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine , a high-value pharmacophore often utilized in the development of allosteric SHP2 inhibitors and KRAS degraders.
The guide prioritizes an asymmetric approach using tert-butanesulfinamide (Ellman’s auxiliary) logic, which is the industry standard for generating chiral amines with high enantiomeric excess (
Part 1: Executive Summary & Strategic Analysis
The target molecule features a tri-substituted pyridine core containing three critical functionalities:
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5-Bromo handle: Allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
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2-Methoxy group: Modulates lipophilicity and acts as a hydrogen bond acceptor; chemically, it serves as a Directed Ortho Metalation (DoM) group.
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Chiral Ethylamine: The primary vector for target engagement, requiring high stereochemical purity to avoid off-target toxicity.
Synthesis Strategy: While direct lithiation of 5-bromo-2-methoxypyridine is possible, it poses a high risk of "halogen dance" (base-catalyzed halogen migration) or lithium-halogen exchange. Therefore, this guide recommends a Weinreb Amide-mediated route starting from the commercially available 5-bromo-2-methoxynicotinic acid. This pathway offers superior scalability, safety, and regiocontrol.
Part 2: Retrosynthetic Analysis
The retrosynthesis disconnects the chiral amine back to a ketone intermediate, which is derived from the nicotinic acid precursor.
Figure 1: Retrosynthetic disconnection strategy prioritizing the Weinreb amide to prevent regioselectivity errors.
Part 3: Detailed Experimental Protocols
Stage 1: Formation of the Ketone Intermediate
Objective: Convert 5-bromo-2-methoxynicotinic acid to 1-(5-bromo-2-methoxypyridin-3-yl)ethanone.
Step 1.1: Weinreb Amide Synthesis
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Reagents: 5-Bromo-2-methoxynicotinic acid (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv), TEA (1.5 equiv), DCM (Solvent).
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Protocol:
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Charge a reactor with the nicotinic acid and DCM (10 V). Cool to 0°C.
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Add CDI portion-wise (gas evolution: CO2). Stir for 1 hour at RT to form the acyl-imidazole intermediate.
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Add N,O-Dimethylhydroxylamine hydrochloride and TEA. Stir at RT for 12 hours.[1]
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Workup: Quench with 1N HCl. Extract with DCM.[1][2] Wash organic layer with saturated NaHCO3 (removes unreacted acid) and brine.
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Yield Target: >90% (Off-white solid).
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Step 1.2: Grignard Addition
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Reagents: Weinreb Amide (from 1.1), Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.5 equiv), THF (anhydrous).
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Protocol:
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Dissolve Weinreb amide in anhydrous THF under N2 atmosphere. Cool to -10°C.
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Critical Step: Add MeMgBr dropwise. The stable chelated intermediate prevents over-addition (double alkylation to alcohol).
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Stir for 2 hours at 0°C.
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Quench: Slowly add saturated NH4Cl solution at 0°C.
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Purification: Flash chromatography (Hexane/EtOAc).
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Data: 1H NMR (400 MHz, CDCl3) δ 2.60 (s, 3H), 4.05 (s, 3H), 8.35 (d, 1H), 8.45 (d, 1H).
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Stage 2: Asymmetric Amine Synthesis (Ellman Protocol)
Objective: Stereoselective conversion of the ketone to the chiral amine.
Step 2.1: Imine Condensation
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Reagents: Ketone (1.0 equiv), (R)- or (S)-tert-butanesulfinamide (1.2 equiv), Titanium(IV) ethoxide (Ti(OEt)4, 2.0 equiv), THF.
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Rationale: Ti(OEt)4 acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium.
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Protocol:
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Mix Ketone and tert-butanesulfinamide in THF (0.5 M).
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Add Ti(OEt)4. Heat to 70°C (Reflux) for 16–24 hours.
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Monitor: LCMS should show conversion to the imine (M+H = Mass of Ketone + 103).
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Workup: Cool to RT. Pour into brine with vigorous stirring (forms Ti salts). Filter through Celite.
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Note: The product is hydrolytically unstable; process quickly.
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Step 2.2: Diastereoselective Reduction
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Reagents: Sulfinyl imine (1.0 equiv), L-Selectride (Lithium tri-sec-butylborohydride, 1.5 equiv) OR NaBH4.
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Stereochemistry Logic:
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L-Selectride: Bulky reducing agent. Chelates with the sulfinyl oxygen, attacking from the less hindered face. Typically yields >95:5 dr (diastereomeric ratio).
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NaBH4: Smaller, less selective (often ~80:20 dr), but cheaper.
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Protocol (High Precision):
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Dissolve imine in THF. Cool to -78°C.[2]
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Add L-Selectride dropwise. Stir for 3 hours at -78°C.
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Quench with MeOH at -78°C. Warm to RT.
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Purification: Column chromatography is required to separate diastereomers if dr is low.
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Step 2.3: Cleavage to Final Amine
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Reagents: HCl (4M in Dioxane), MeOH.
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Protocol:
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Dissolve the purified sulfinamide in MeOH.
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Add HCl/Dioxane. Stir at RT for 1 hour.
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Workup: Concentrate to dryness. Triturate with ether to obtain the Amine Hydrochloride Salt .
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Free Basing: Partition between DCM and 1N NaOH to isolate the free amine oil.
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Part 4: Process Visualization (Ellman Cycle)
Figure 2: The Ellman Auxiliary workflow illustrating chirality transfer from the sulfur center to the carbon center.
Part 5: Analytical & Quality Control
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to off-white solid (HCl salt) | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O (0.1% TFA) |
| Chiral Purity (ee) | > 98.0% | Chiralcel OD-H or AD-H Column |
| Mass Spec | [M+H]+ = 231.0/233.0 (Br pattern) | ESI-MS |
| 1H NMR (DMSO-d6) | Diagnostic doublet at ~1.5 ppm (CH3) | 400 MHz NMR |
Troubleshooting Guide
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Low Conversion in Imine Formation: If the ketone is sterically hindered (due to the ortho-OMe and Br), increase Ti(OEt)4 to 4.0 equiv and use microwave heating at 100°C for 1 hour.
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Racemization: Ensure the reduction temperature remains strictly at -78°C. Warming causes loss of facial selectivity.
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By-products: If "Des-bromo" product is observed during Grignard formation, ensure the Mg reagent is titrated and added slowly; the Br on the pyridine ring is relatively stable but can undergo exchange if localized concentration of Grignard is high.
Part 6: Safety & Handling
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Pyridine Derivatives: Generally toxic and potential irritants. Handle in a fume hood.
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Titanium(IV) Ethoxide: Hydrolyzes rapidly to release ethanol and TiO2. Avoid contact with eyes.
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L-Selectride: Pyrophoric. Must be handled under strict inert atmosphere (Nitrogen/Argon).
References
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Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 2010. Link
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Novartis AG. "SHP2 Inhibitors." World Intellectual Property Organization, WO2015107495, 2015. (Describes analogous pyridine scaffolds). Link
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Sigma-Aldrich. "Ellman's Sulfinamides: Versatile Chiral Auxiliaries." Technical Bulletin. Link
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Mokhtari, B., et al. "Recent advances in the synthesis of chiral amines using tert-butanesulfinamide." Tetrahedron: Asymmetry, 2017. Link
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BLD Pharm. "1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine MSDS & Properties." Link
